molecular formula C21H24N4O2S B2634089 3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide CAS No. 2097912-07-5

3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide

Cat. No.: B2634089
CAS No.: 2097912-07-5
M. Wt: 396.51
InChI Key: SDJXAFCLMWETPJ-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Substitution reactions: Introduction of the methoxyphenyl and thiophen-3-yl groups can be carried out using nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophen-3-yl group can participate in electrophilic aromatic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive molecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide exerts its effects would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in 3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide may confer distinct properties that make it particularly useful in certain contexts.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-24-20(11-19(23-24)16-4-3-5-18(10-16)27-2)21(26)22-17-6-8-25(13-17)12-15-7-9-28-14-15/h3-5,7,9-11,14,17H,6,8,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJXAFCLMWETPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(C3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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